2-(Aminomethyl)-1,1,1-trifluorobutane
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Overview
Description
2-(Aminomethyl)-1,1,1-trifluorobutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluorobutane backbone This compound is of interest due to its unique chemical properties, which include the presence of both an amine group and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluorobutane typically involves the reaction of 1,1,1-trifluorobutane with formaldehyde and ammonia.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reductive amination process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted trifluorobutane derivatives .
Scientific Research Applications
2-(Aminomethyl)-1,1,1-trifluorobutane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluorobutane involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)oxazoline
- 2-(Aminomethyl)furan
Uniqueness
2-(Aminomethyl)-1,1,1-trifluorobutane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C5H10F3N |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3 |
InChI Key |
DEOOXUPGJFOQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(F)(F)F |
Origin of Product |
United States |
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